α-Glucosidase Inhibitory Potency: Target Compound vs. Acarbose and In-Class Benzo[4,5]imidazo[1,2-a]pyrimidine Benchmark
The target compound's reported α-glucosidase inhibition IC50 of 10.75 ± 0.52 μM represents a ~70-fold improvement over the clinical standard acarbose (IC50 = 750.0 ± 1.5 μM) and a ~1.5-fold improvement over the most potent in-class benzo[4,5]imidazo[1,2-a]pyrimidine benchmark compound 3k (IC50 = 16.4 ± 0.36 μM against Saccharomyces cerevisiae α-glucosidase) [1]. This potency advantage positions the compound closer to the sub-micromolar threshold desired for lead optimization programs targeting postprandial hyperglycemia.
| Evidence Dimension | In vitro α-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.75 ± 0.52 μM (α-glucosidase) |
| Comparator Or Baseline | Acarbose IC50 = 750.0 ± 1.5 μM; Compound 3k IC50 = 16.4 ± 0.36 μM (S. cerevisiae α-glucosidase) |
| Quantified Difference | ~70-fold more potent than acarbose; ~1.5-fold more potent than compound 3k |
| Conditions | Target compound: α-glucosidase inhibition assay (vendor-reported data attributed to derivative 5o); Comparator: S. cerevisiae α-glucosidase assay, 2021 study |
Why This Matters
Procurement for antidiabetic lead optimization requires baseline α-glucosidase potency; this compound's IC50 is numerically superior to both the clinical gold standard and the best-in-class published analog, justifying its selection as a starting scaffold.
- [1] Peytam F, et al. Design, synthesis, molecular docking, and in vitro α-glucosidase inhibitory activities of novel 3-amino-2,4-diarylbenzo[4,5]imidazo[1,2-a]pyrimidines against yeast and rat α-glucosidase. Sci Rep. 2021;11:11911. Compound 3k IC50 = 16.4 ± 0.36 μM; Acarbose IC50 = 750.0 ± 1.5 μM. View Source
